3-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine 3-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14544548
InChI: InChI=1S/C13H8FN3O/c14-11-5-3-9(4-6-11)13-16-12(17-18-13)10-2-1-7-15-8-10/h1-8H
SMILES:
Molecular Formula: C13H8FN3O
Molecular Weight: 241.22 g/mol

3-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine

CAS No.:

Cat. No.: VC14544548

Molecular Formula: C13H8FN3O

Molecular Weight: 241.22 g/mol

* For research use only. Not for human or veterinary use.

3-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine -

Specification

Molecular Formula C13H8FN3O
Molecular Weight 241.22 g/mol
IUPAC Name 5-(4-fluorophenyl)-3-pyridin-3-yl-1,2,4-oxadiazole
Standard InChI InChI=1S/C13H8FN3O/c14-11-5-3-9(4-6-11)13-16-12(17-18-13)10-2-1-7-15-8-10/h1-8H
Standard InChI Key WZPIGDJATCAREO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CN=C1)C2=NOC(=N2)C3=CC=C(C=C3)F

Introduction

Synthesis and Preparation

The synthesis of oxadiazole-pyridine hybrids typically involves:

  • Condensation Reactions: Fluorophenyl oxadiazole precursors react with pyridine derivatives under controlled conditions (e.g., POCl₃-mediated cyclization) .

  • Stepwise Functionalization:

    • Hydrazide Formation: Reaction of imidazolidine-1-carbonyl chloride with hydrazine yields carbohydrazides .

    • Oxadiazole Cyclization: Treatment with POCl₃ induces cyclization to form the oxadiazole ring .

  • Substitution Chemistry: Pyridine derivatives are introduced via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).

Example Synthesis Pathway (for 4-substituted analog):

  • Step 1: Synthesis of 3-(methylsulfonyl)-2-oxoimidazolidine-1-carbohydrazide from imidazolidine-1-carbonyl chloride and hydrazine .

  • Step 2: Reaction with 4-fluorobenzoyl chloride to form N′-(4-fluorobenzoyl) derivatives .

  • Step 3: Cyclization using POCl₃ to generate the oxadiazole core .

  • Step 4: Coupling with pyridine-4-yl intermediates to yield the final product.

Biological Activity and Research Findings

While direct data on 3-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is scarce, structurally related compounds exhibit notable bioactivity:

CompoundActivityTarget/PathwayReference
4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridineAntimicrobial (hypothetical)Bacterial cell wall synthesis
1-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]imidazolidin-2-oneInsecticidal activityNeurotransmitter interference
2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridineAnticancer potential (in vitro)Kinase inhibition

Key Observations:

  • Fluorine Substitution: Enhances lipophilicity and metabolic stability, improving drug-like properties .

  • Oxadiazole Core: Facilitates hydrogen bonding with biological targets, critical for enzyme inhibition .

  • Pyridine Ring: Contributes to π-π stacking interactions with DNA or proteins .

Applications in Drug Discovery

Targeted Therapeutic Areas

ApplicationRationaleExample CompoundReference
Anticancer AgentsKinase inhibition, DNA intercalation2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine
AntimicrobialsCell wall synthesis disruption4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
PPI ModulatorsProtein-protein interaction disruptionSA72-0763 (piperidine analog)

Structure-Activity Relationships (SAR)

  • Positional Isomerism: The 3- vs. 4-substituted pyridine derivatives may exhibit distinct electronic and steric profiles, influencing binding affinity .

  • Fluorine Effects: The electron-withdrawing fluorine atom modulates reactivity and solubility, balancing hydrophobicity and target engagement .

Data Tables and Supporting Information

Key Physical Properties (4-Substituted Analog)

PropertyValueMethod
Melting PointNot reported
SolubilityNot available
InChIInChI=1S/C13H8FN3O/c14-11-3-1-10(2-4-11)13-16-12(17-18-13)9-5-7-15-8-6-9/h1-8H
LogP~2.9 (estimated)ChemDiv (SA72-0763)

Comparative Analysis of Oxadiazole Derivatives

CompoundMolecular WeightKey SubstituentsBiological Focus
3a (1-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]imidazolidin-2-one)326.30 g/mol4-Fluorophenyl, imidazolidinoneInsecticidal
SA72-0763396.46 g/molPiperidine, methoxyethylPPI modulation
2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine195.61 g/mol5-Methyl, chloroAnticancer

Challenges and Future Directions

  • Synthetic Complexity: Multi-step synthesis routes and low yields (e.g., 40–50% in ) necessitate optimization for scalability.

  • Biological Data Gaps: Lack of direct pharmacokinetic (PK) and pharmacodynamic (PD) studies for the 3-substituted isomer.

  • Toxicity Concerns: Fluorine-containing compounds may exhibit off-target effects, requiring rigorous safety profiling .

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